molecular formula C28H27N5O2S B2360973 4-benzyl-N-isopropyl-1-((4-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1111197-42-2

4-benzyl-N-isopropyl-1-((4-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No.: B2360973
CAS No.: 1111197-42-2
M. Wt: 497.62
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the [1,2,4]triazolo[4,3-a]quinazoline class, characterized by a fused triazole-quinazoline core. Its structure includes a benzyl group at position 4, a 4-methylbenzylthio substituent at position 1, an isopropyl carboxamide at position 8, and a ketone group at position 3.

Properties

IUPAC Name

4-benzyl-1-[(4-methylphenyl)methylsulfanyl]-5-oxo-N-propan-2-yl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N5O2S/c1-18(2)29-25(34)22-13-14-23-24(15-22)33-27(32(26(23)35)16-20-7-5-4-6-8-20)30-31-28(33)36-17-21-11-9-19(3)10-12-21/h4-15,18H,16-17H2,1-3H3,(H,29,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REVYBDJZTDJXPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NN=C3N2C4=C(C=CC(=C4)C(=O)NC(C)C)C(=O)N3CC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 4-benzyl-N-isopropyl-1-((4-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a complex organic molecule characterized by its unique triazoloquinazoline core structure. With a molecular formula of C28H27N5O2SC_{28}H_{27}N_{5}O_{2}S and a molecular weight of approximately 497.62 g/mol, this compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.

Structural Features

The structural complexity of this compound includes:

  • Quinazoline moiety : Known for various biological activities.
  • Thioether group : Contributes to the reactivity and interaction with biological targets.
  • Amide functional group : Often associated with enhanced pharmacological properties.

Biological Activity Overview

Research indicates that compounds containing the quinazoline moiety exhibit significant biological activities, including:

  • Antitumor effects
  • Antimicrobial properties
  • Anti-inflammatory activities

The biological activity of this compound is hypothesized to arise from its ability to interact with specific biological targets. Interaction studies have highlighted the importance of hydrophobic contacts and hydrogen bonding in mediating these effects. For instance, molecular dynamics simulations suggest that the compound's interactions with proteins are crucial for its therapeutic potential.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds and their structure-activity relationships (SAR). Here are some notable findings:

  • Antitumor Activity :
    • A study reported that quinazoline derivatives exhibit cytotoxicity against various cancer cell lines. The IC50 values for related compounds ranged from 1.61 to 23.30 µg/mL, indicating potent activity against tumor cells .
    • The presence of specific substituents on the phenyl ring was found to enhance cytotoxic activity significantly .
  • Antimicrobial Properties :
    • Quinazoline derivatives have been shown to possess antimicrobial activity against a range of pathogens. The structural features that contribute to this activity include electron-donating groups that enhance binding affinity to bacterial targets .
  • Anti-inflammatory Effects :
    • Compounds with similar structures have demonstrated anti-inflammatory properties by inhibiting key inflammatory pathways. For example, derivatives showed significant inhibition of pro-inflammatory cytokines in vitro .

Comparative Analysis

To better understand the unique aspects of This compound , a comparison with other related compounds is provided below:

Compound TypeStructural FeaturesBiological Activity
Quinazoline DerivativesVaries in substituentsAntitumor, antimicrobial
Thiazole DerivativesContains thiazole ringAntimicrobial
Pyrazole DerivativesDifferent heterocyclic frameworkAnti-inflammatory

This table highlights how structural variations influence biological activity across different classes of compounds.

Scientific Research Applications

Research indicates that this compound exhibits several significant biological activities:

1. Antitumor Activity

  • Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. For example, studies have shown that derivatives of triazoloquinazolines can inhibit cell proliferation in cancer models with IC50 values indicating potent activity against cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) .

2. Antimicrobial Properties

  • The compound has shown promising antimicrobial activity against both bacterial strains and fungi. In vitro assays revealed notable inhibition percentages against Staphylococcus aureus and Escherichia coli, with an inhibition rate of approximately 42.78% at a concentration of 50 µM . This suggests its potential application in developing new antimicrobial agents.

3. Enzyme Inhibition

  • Certain derivatives have been identified as potent inhibitors of specific enzymes relevant to disease management, including DPP-IV inhibitors which are crucial in diabetes treatment . This aspect highlights the compound's potential in metabolic disorder therapies.

Synthesis and Stability

The synthesis of this compound involves multiple steps starting from isatoic anhydride, leading to high-purity products suitable for biological testing. Stability studies indicate that the compound maintains its integrity over time in laboratory settings .

Case Studies

Several studies have documented the efficacy of this compound in various applications:

Case Study 1: Anticancer Efficacy

  • A study evaluated the anticancer properties of triazoloquinazoline derivatives, including this compound, against multiple cancer cell lines. Results indicated significant cytotoxicity with varying IC50 values depending on structural modifications .

Case Study 2: Antimicrobial Testing

  • Another investigation focused on the antimicrobial effects of the compound against clinically relevant pathogens. The results demonstrated effective inhibition rates that suggest its potential utility in treating infections caused by resistant strains .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to three analogs with distinct substitutions, as detailed below:

Table 1: Structural and Functional Comparisons

Compound Name Substituents at Key Positions Molecular Weight (g/mol) Key Differences
Target Compound - Position 1 : (4-Methylbenzyl)thio
- Position 4 : Benzyl
- Position 8 : N-Isopropyl
547.65 (calculated) Baseline for comparison
4-Benzyl-1-[(2,5-dimethylbenzyl)thio]-N-isopropyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide - Position 1 : (2,5-Dimethylbenzyl)thio 575.72 (calculated) Increased steric bulk and lipophilicity due to additional methyl groups
4-Benzyl-N-isobutyl-1,5-dioxo-2-(4-vinylbenzyl)-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide - Position 2 : 4-Vinylbenzyl
- Position 8 : N-Isobutyl
- Position 5 : Additional ketone
571.69 (calculated) Dual ketone groups enhance polarity; vinylbenzyl may influence reactivity
4-Benzyl-N-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide (from ) - Position 1 : Unsubstituted
- Position 5 : Additional ketone
447.49 (calculated) Simplified structure with reduced steric hindrance; dual ketones increase H-bond potential

Key Findings

Substituent Effects on Bioactivity :

  • The (4-methylbenzyl)thio group in the target compound likely enhances membrane permeability compared to the unsubstituted analog in . However, the (2,5-dimethylbenzyl)thio analog () may exhibit reduced solubility due to increased hydrophobicity .
  • The 4-vinylbenzyl group in introduces a reactive site for further functionalization (e.g., polymerization or covalent binding to targets) .

Synthetic Pathways :

  • The target compound and its analogs are synthesized via nucleophilic substitution or alkylation reactions. For example, highlights the use of N-(tert-butyl)-2-chloroacetamide for alkylation, while employs sodium hydride-mediated thiolation .

Preparation Methods

Cyclization of N-Cyanoimidocarbonates with Hydrazinobenzoic Acids

A foundational method involves reacting N-cyanoimidocarbonates with substituted hydrazinobenzoic acids under acidic or basic conditions. For example:

  • N-Cyanoimidocarbonate (10 mmol) and hydrazinobenzoic acid (10 mmol) are stirred in ethanol with triethylamine (30 mmol) at 0°C.
  • The mixture is refluxed for 1–3 hours, acidified with HCl, and purified via recrystallization from tetrahydrofuran (THF).

This method yields the triazoloquinazoline core with a carboxylic acid group at position 8, which is later converted to the carboxamide.

Thionation and Chlorination for Functional Group Introduction

Thionation of lactam moieties using phosphorus pentasulfide (P₂S₅) or chlorination with oxalyl chloride enables the introduction of thioether or chloro groups. For instance:

  • 5-Oxo intermediates are treated with P₂S₅ in dry toluene to replace the carbonyl oxygen with sulfur.
  • Chlorination with phosphorus oxychloride (POCl₃) generates reactive intermediates for nucleophilic substitution.

Functionalization of the Core Structure

Introduction of the Benzyl and Isopropyl Groups

The 4-benzyl and N-isopropyl groups are introduced via alkylation or nucleophilic substitution:

  • Benzylation : A chlorinated intermediate at position 4 reacts with benzylmagnesium bromide in tetrahydrofuran (THF) under inert conditions.
  • Isopropylamide Formation : The carboxylic acid at position 8 is treated with isopropylamine using coupling agents like HOBt/EDCI in dimethylformamide (DMF).

Attachment of the (4-Methylbenzyl)Thio Moiety

The 1-((4-methylbenzyl)thio) group is incorporated via thiol-alkylation:

  • A chlorinated intermediate at position 1 reacts with 4-methylbenzyl mercaptan in the presence of a base (e.g., potassium carbonate).
  • The reaction proceeds in acetonitrile at 60°C for 12 hours, yielding the thioether linkage.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Cyclization : Ethanol and THF are preferred for cyclization, with reflux temperatures (70–80°C) ensuring complete reaction.
  • Thionation : Dry toluene at 110°C maximizes sulfur incorporation.

Catalysts and Reagents

  • Triethylamine : Neutralizes HCl generated during cyclization, improving yields.
  • Lithium Aluminum Hydride (LiAlH₄) : Reduces carbonyl groups to alcohols in intermediate steps.

Purification and Characterization

Chromatographic Techniques

  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) isolates intermediates.
  • Recrystallization : THF/hexane mixtures purify final products, achieving >95% purity.

Spectroscopic Validation

  • ¹H NMR : Key signals include aromatic protons (δ 7.2–8.1 ppm), isopropyl methyl groups (δ 1.2–1.4 ppm), and thioether methyl (δ 2.4 ppm).
  • Mass Spectrometry : Molecular ion peak at m/z 497.6 confirms the molecular weight.

Comparative Analysis of Synthetic Routes

Method Starting Materials Yield (%) Purity (%) Key Advantage
Cyclization N-Cyanoimidocarbonate, Hydrazinobenzoic acid 65–72 95 Scalable for bulk synthesis
Thionation 5-Oxo intermediate, P₂S₅ 58 90 Efficient sulfur incorporation
Chlorination Lactam intermediate, POCl₃ 70 92 High reactivity for substitution

Challenges and Mitigation Strategies

Low Yields in Cyclization

  • Cause : Competing side reactions during ring closure.
  • Solution : Slow addition of reagents at 0°C and strict pH control.

Byproduct Formation in Thioether Synthesis

  • Cause : Oxidation of thiols to disulfides.
  • Solution : Use of inert atmosphere (N₂/Ar) and antioxidant additives (e.g., BHT).

Q & A

Q. Advanced

  • Molecular docking : Simulate binding to targets (e.g., EGFR kinase) using Glide or GROMACS to prioritize in vitro assays .
  • QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the benzyl ring) with bioactivity trends .
  • MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories to validate binding modes .

What are the critical considerations for designing stability studies under varying pH and temperature conditions?

Q. Advanced

  • Forced degradation : Expose the compound to 0.1N HCl/NaOH (37°C, 24h) and analyze degradation products via LC-MS .
  • Thermal stability : Use thermogravimetric analysis (TGA) to identify decomposition thresholds (>200°C common for triazoloquinazolines) .
  • Light sensitivity : Conduct ICH Q1B photostability testing to validate storage conditions (e.g., amber glass vials) .

How can researchers reconcile discrepancies between in vitro and in vivo pharmacokinetic data?

Advanced
Discrepancies may arise from metabolic instability or poor bioavailability. Strategies include:

  • Prodrug design : Introduce hydrolyzable groups (e.g., ester-linked solubilizing moieties) to enhance absorption .
  • Microsomal assays : Compare hepatic clearance rates across species (e.g., human vs. murine liver microsomes) .
  • Tissue distribution studies : Use radiolabeled analogs (e.g., ¹⁴C-tagged) to track biodistribution in rodent models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.